Cas no 339197-79-4 (2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine)

2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the dichlorophenyl and benzoxazole moieties, contribute to its utility as a key intermediate in the synthesis of bioactive compounds. The presence of the amine group at the 5-position enhances its reactivity, allowing for further functionalization. This compound exhibits stability under standard conditions, making it suitable for diverse experimental applications. Its well-defined molecular structure ensures consistency in research and development processes. Researchers value this compound for its role in exploring structure-activity relationships in medicinal chemistry and its potential in developing novel therapeutic agents.
2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine structure
339197-79-4 structure
Product Name:2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine
CAS No:339197-79-4
MF:C13H8Cl2N2O
MW:279.121420860291
CID:892344
Update Time:2026-04-29

2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-DICHLORO-PHENYL)-BENZOOXAZOL-5-YLAMINE
    • 2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
    • 2-(2,3-DICHLOROPHENYL)-5-BENZOXAZOLAMINE
    • 2-(2,3-dichlorophenyl)benzo[d]oxazol-5-amine
    • 5-BENZOXAZOLAMINE, 2-(2,3-DICHLOROPHENYL)-
    • AKOS BB-8064
    • ART-CHEM-BB B025141
    • ASISCHEM T31047
    • UKRORGSYN-BB BBV-094494
    • 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine
    • SMILES: NC1=CC=C(OC(C2=CC=CC(Cl)=C2Cl)=N3)C3=C1

Computed Properties

  • Exact Mass: 278.00100

Experimental Properties

  • PSA: 52.05000
  • LogP: 4.96500

2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:339197-79-4)2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine
Order Number:A912361
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:44
Price ($):472.0
Email:sales@amadischem.com

Additional information on 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine

Introduction to 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine (CAS No. 339197-79-4)

2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 339197-79-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazole class, a structural motif known for its broad spectrum of biological activities. The presence of chloro substituents on the aromatic ring and the amine functional group at the 5-position of the benzoxazole core imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery.

The benzoxazole ring system is a privileged structure in medicinal chemistry, often found in bioactive molecules targeting various therapeutic pathways. The amine group in 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine serves as a potential hydrogen bond acceptor or donor, facilitating interactions with biological targets such as enzymes and receptors. The dichlorophenyl moiety enhances lipophilicity and can modulate electronic properties, influencing both binding affinity and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine with high precision. Studies suggest that this compound may interact with proteins involved in inflammatory pathways, making it a promising candidate for developing novel anti-inflammatory agents. The dichloro substitution pattern has been shown to improve binding interactions by increasing hydrophobicity and electronic modulation.

In vitro studies have demonstrated that derivatives of benzoxazole containing amine functionalities exhibit potent activity against various enzymes and receptors. For instance, modifications at the 5-position of the benzoxazole core have been explored to enhance selectivity and potency. The structural flexibility of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine allows for further derivatization, enabling the optimization of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

The synthesis of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine involves multi-step organic reactions typical of heterocyclic chemistry. Key steps include the formation of the benzoxazole ring through cyclization reactions followed by functionalization at the 5-position with an amine group. The introduction of chlorine atoms at the 2 and 3 positions of the phenyl ring is achieved through electrophilic aromatic substitution reactions. These synthetic strategies highlight the compound's synthetic accessibility while maintaining high regioselectivity.

One of the most compelling aspects of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine is its potential in modulating biological pathways associated with neurological disorders. Emerging research indicates that benzoxazole derivatives may interact with neurotransmitter receptors and ion channels, suggesting applications in treating conditions such as epilepsy and neurodegenerative diseases. The amine group's ability to form hydrogen bonds with polar residues in protein targets enhances binding affinity, making this compound a attractive lead for further development.

The pharmaceutical industry has increasingly focused on developing small molecules with improved pharmacological profiles. 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine exemplifies how structural modifications can lead to compounds with enhanced efficacy and reduced side effects. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify promising derivatives for clinical evaluation.

Future directions in the study of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine include exploring its interactions with complex biological systems using advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into molecular interactions at an atomic level, guiding rational drug design efforts. Additionally, preclinical studies are warranted to assess toxicological profiles and pharmacokinetic behavior before moving into human trials.

The versatility of benzoxazole-based compounds continues to drive innovation in drug discovery. The combination of structural features such as the benzoxazole core, dichlorophenyl group, and amine functionality makes 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine a compound of significant interest. As research progresses,this molecule holds promise for addressing unmet medical needs across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:339197-79-4)2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine
A912361
Purity:99%
Quantity:5g
Price ($):472.0
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